molecular formula C18H27NO B5847784 3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide

Cat. No.: B5847784
M. Wt: 273.4 g/mol
InChI Key: FXYYQISDBZIIPO-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide is an organic compound with the molecular formula C18H27NO It is a member of the amide class of compounds, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide typically involves the reaction of cyclohexylamine with 2-methylphenylacetic acid, followed by the introduction of an ethyl group. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketone or carboxylic acid derivatives.

    Reduction: Formation of cyclohexyl-N-ethyl-N-(2-methylphenyl)amine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-N-(2-ethyl-6-methylphenyl)propanamide
  • 3-cyclohexyl-N-ethyl-N-(2-ethylphenyl)propanamide

Uniqueness

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide is unique due to its specific structural features, such as the presence of both cyclohexyl and 2-methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, differentiating it from similar compounds.

Properties

IUPAC Name

3-cyclohexyl-N-ethyl-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-3-19(17-12-8-7-9-15(17)2)18(20)14-13-16-10-5-4-6-11-16/h7-9,12,16H,3-6,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYYQISDBZIIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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